1,2-Diphenyl-2-propylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-2-propylamine hydrochloride is an organic compound with the molecular formula C15H18ClN It is a derivative of diphenylpropylamine, characterized by the presence of two phenyl groups attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-2-propylamine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of diphenylamine with a suitable propyl halide under basic conditions. The reaction typically proceeds as follows:
Alkylation: Diphenylamine is reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrochloride Formation: The resulting 1,2-diphenyl-2-propylamine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
1,2-Diphenyl-2-propylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-diphenyl-2-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropylamine: A structurally related compound with similar properties but different substitution patterns.
Diphenylamine: The parent compound, lacking the propylamine group.
N-Methyl-3,3-diphenylpropylamine: A methylated derivative with distinct chemical behavior.
Uniqueness
1,2-Diphenyl-2-propylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
149756-73-0 |
---|---|
Molecular Formula |
C15H18ClN |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
1,2-diphenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-11H,12,16H2,1H3;1H |
InChI Key |
XYZJJGVYOYHYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.